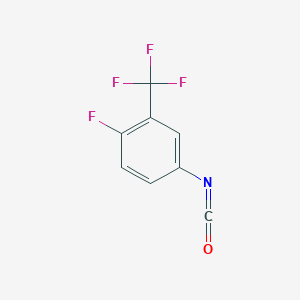

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPYFFRLKJUEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369881 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139057-86-6 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, identified by the CAS number 139057-86-6 , is a highly reactive and versatile chemical intermediate of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a reactive isocyanate group ortho to a fluorine atom and meta to a trifluoromethyl group on a phenyl ring, imparts a distinct reactivity profile that makes it a valuable tool for the synthesis of complex organic molecules. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important building block, with a focus on practical insights and established protocols for its use in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

| Property | Value | Reference |

| CAS Number | 139057-86-6 | [1] |

| Molecular Formula | C₈H₃F₄NO | [1] |

| Molecular Weight | 205.11 g/mol | [1] |

| Boiling Point | 48 °C at 1 mmHg | [1] |

| Density | 1.44 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.461 | [1] |

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as acutely toxic via oral, dermal, and inhalation routes. It is also a skin and eye irritant and may cause respiratory sensitization.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the phosgenation of its corresponding aniline precursor, 4-fluoro-3-(trifluoromethyl)aniline. While phosgene gas is highly toxic and requires specialized handling, solid and liquid phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), offer a safer and more convenient alternative for laboratory-scale synthesis.

The following is a detailed, field-proven protocol adapted from established procedures for the synthesis of aryl isocyanates from anilines using triphosgene.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoro-3-(trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents relative to the aniline) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Aniline Addition: In a separate flask, prepare a solution of 4-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Add the aniline solution dropwise to the stirred triphosgene solution at room temperature.

-

Base Addition: Following the complete addition of the aniline solution, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. An exothermic reaction may be observed, and the formation of a precipitate (triethylamine hydrochloride) is expected.

-

Reaction Completion: After the addition of triethylamine is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous DCM.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that readily decarboxylates to form the corresponding aniline, resulting in the formation of urea byproducts. Therefore, the use of anhydrous solvents and an inert atmosphere is critical to prevent moisture contamination and maximize the yield of the desired isocyanate.

-

Use of Triphosgene: Triphosgene serves as a safer, solid source of phosgene, which is generated in situ. This avoids the hazards associated with handling gaseous phosgene.

-

Role of Triethylamine: Triethylamine acts as a base to neutralize the hydrogen chloride (HCl) that is formed during the reaction, driving the equilibrium towards the formation of the isocyanate.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The isocyanate functional group is a powerful electrophile that readily reacts with a wide range of nucleophiles. The presence of the electron-withdrawing fluoro and trifluoromethyl groups on the phenyl ring of this compound further enhances its reactivity.

Reaction with Amines to Form Ureas:

The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of unsymmetrical ureas. This reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group.[4]

Mechanism of Urea Formation:

Caption: Mechanism of urea formation from an isocyanate and an amine.

This reaction is highly valuable in drug discovery for the synthesis of urea-containing compounds, which are prevalent in many biologically active molecules, including kinase inhibitors.[5]

Reaction with Alcohols to Form Carbamates:

In a similar fashion, this compound reacts with alcohols to form carbamates (urethanes). This reaction is also a nucleophilic addition, with the oxygen of the alcohol acting as the nucleophile. The reaction can be catalyzed by bases such as tertiary amines or organotin compounds.[6][7]

Mechanism of Carbamate Formation:

Caption: Mechanism of carbamate formation from an isocyanate and an alcohol.

The formation of carbamates is a key step in the synthesis of various polymers (polyurethanes) and is also utilized in the preparation of protecting groups for amines and in the synthesis of certain pharmaceuticals.

Applications in Drug Discovery and Agrochemicals

The unique reactivity of this compound makes it a valuable building block in the synthesis of a diverse range of compounds with potential biological activity.

-

Kinase Inhibitors: The urea moiety is a common pharmacophore in many kinase inhibitors. This compound is a key intermediate in the synthesis of sorafenib, an anticancer drug, and its analogs.[5] The trifluoromethyl group can enhance the metabolic stability and binding affinity of the drug molecule.

-

Antiobesity Agents: This isocyanate has been used in the synthesis of bicyclo[3.1.0]hexyl ureas, which have been investigated as orally efficacious melanin-concentrating hormone receptor-1 antagonists for the treatment of obesity.[1]

-

Agrochemicals: The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their biological activity and metabolic stability, making them attractive features in the design of new pesticides and herbicides.

Conclusion: An Enabling Reagent for Chemical Innovation

This compound is a powerful and versatile reagent that has found widespread application in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its high reactivity, driven by the electron-withdrawing nature of its substituents, allows for the efficient construction of urea and carbamate linkages, which are key structural motifs in many biologically active compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. As the demand for novel and complex organic molecules continues to grow, the importance of enabling building blocks like this compound in driving chemical innovation is undeniable.

References

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research. [Link]

-

ResearchGate. How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?[Link]

- Google Patents. Synthesis method of 4-chloro-3-(trifluoromethyl)

-

RSC Publishing. Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]

-

Organic Chemistry Portal. Urea Formation. [Link]

-

NIH National Library of Medicine. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. [Link]

- Google Patents. Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

NetSience. Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. [Link]

-

American Laboratory. An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. [Link]

-

ResearchGate. A plausible reaction mechanism for the production of ureas, heterocycles, and carbamoyl fluorides from 2 a and amines. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

ResearchGate. Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?[Link]

-

NIH National Library of Medicine. Deoxytrifluoromethylation of Alcohols. [Link]

- Google Patents. Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

Chemical Communications (RSC Publishing). Synthesis of isocyanates from carbamate esters employing boron trichloride. [Link]

-

ResearchGate. An Unexpected Incident with 4-Trifluoromethylaniline. [Link]

Sources

- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 139057-86-6). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data regarding the compound's structure, physicochemical characteristics, reactivity, and safe handling. The guide includes detailed experimental protocols for property determination and discusses the influence of the compound's unique substitution pattern on its chemical behavior. All data is supported by authoritative references to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a highly reactive aromatic isocyanate that serves as a critical building block in organic synthesis. Its utility is prominent in the development of novel pharmaceutical agents and advanced polymers. The molecule's structure is characterized by a phenyl ring substituted with three distinct functional groups: a highly electrophilic isocyanate (-NCO) group, a strongly electron-withdrawing trifluoromethyl (-CF₃) group, and a fluorine (-F) atom. This specific arrangement of substituents imparts a unique electronic profile that significantly influences its reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective and safe application.

The isocyanate group is the primary site of reactivity, readily undergoing nucleophilic attack. The presence of both a fluorine atom and a trifluoromethyl group ortho and meta to the isocyanate, respectively, profoundly modulates the electrophilicity of the isocyanate carbon, enhancing its reactivity compared to less substituted analogues.[1][2]

Molecular Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical properties of this compound are summarized below. These values are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 139057-86-6 | [3] |

| Molecular Formula | C₈H₃F₄NO | [3] |

| Molecular Weight | 205.11 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 48 °C @ 1 mmHg (64 Pa) | [3][5] |

| Density | 1.44 g/mL at 25 °C | [3][5] |

| Refractive Index (n_D²⁰) | 1.461 | [3][5] |

| Flash Point | 80 °C (176 °F) - Closed Cup | [3] |

| Melting / Freezing Point | Not Available | [6] |

| Vapor Pressure | Data not available | |

| Solubility | While specific data is not published, it is expected to be soluble in common aprotic organic solvents such as chloroform, dichloromethane, tetrahydrofuran, and toluene, based on its structure and the properties of similar compounds. It is reactive with protic solvents like water and alcohols. |

Spectroscopic Characterization Profile

While experimentally obtained spectra for this specific compound are not widely published, a profile can be constructed based on characteristic frequencies and shifts of its functional groups and analogues. Researchers should expect the following spectral features:

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate group.

-

-N=C=O Asymmetric Stretch: A very strong and sharp peak is expected in the range of 2250-2275 cm⁻¹ . This is the defining peak for any isocyanate.

-

Aromatic C=C Stretch: Multiple peaks of variable intensity are expected between 1450-1600 cm⁻¹ .

-

C-F Stretch (Aromatic): A strong absorption is expected around 1200-1300 cm⁻¹ .

-

C-F Stretch (-CF₃): Strong, complex absorptions are expected in the 1100-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of reaction products derived from this isocyanate.

-

¹H NMR: The spectrum will be simple, showing complex multiplets in the aromatic region (~7.0-8.0 ppm ) corresponding to the three protons on the phenyl ring. The integration should sum to 3H.

-

¹³C NMR: Key expected shifts include the isocyanate carbon (~120-130 ppm ), the trifluoromethyl carbon (a quartet around ~120-125 ppm due to C-F coupling), and multiple aromatic carbons, some of which will show coupling to fluorine.[7][8]

-

¹⁹F NMR: This is a powerful tool for this molecule. Two distinct signals are expected:

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 205 . Common fragmentation patterns would involve the loss of the -NCO group or components of the -CF₃ group.

Reactivity and Stability

Electrophilicity and Reactivity with Nucleophiles

The core of this compound's chemistry lies in the high electrophilicity of the central carbon in the isocyanate group. This reactivity is significantly enhanced by the strong inductive electron-withdrawing effects of both the ortho-fluorine and meta-trifluoromethyl substituents on the aromatic ring.[1][2] These groups decrease electron density on the ring and, by extension, on the isocyanate moiety, making the carbon atom highly susceptible to nucleophilic attack.

Caption: General reactivity pathways of this compound.

Common reactions include:

-

With Alcohols: Forms highly stable urethane (carbamate) linkages. This is a cornerstone reaction in polyurethane chemistry.[11]

-

With Amines: Reacts very rapidly, typically without a catalyst, to form urea derivatives. The reaction with primary amines is generally faster than with alcohols.[12]

-

With Water: Reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (4-fluoro-3-(trifluoromethyl)aniline) and carbon dioxide gas.[11] This reaction is often undesirable in coating and adhesive applications as the CO₂ evolution can cause bubbling.

Stability and Storage

This compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6] Recommended storage is in a cool, dry place, often under refrigeration (2-8°C), to minimize potential self-reaction or degradation over time. It is incompatible with strong acids, strong bases, alcohols, and amines.

Experimental Protocols for Property Determination

The following protocols describe standard laboratory procedures for verifying the physical properties of liquid isocyanates. These methods are based on established OECD and ASTM guidelines.[13][14][15][16]

Protocol: Boiling Point Determination (Reduced Pressure)

This method adapts the principles of OECD Guideline 103 for determination at reduced pressure, which is necessary for this compound's reported boiling point.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

Apparatus:

-

Short-path distillation apparatus or Kugelrohr

-

Round-bottom flask (10-25 mL)

-

Calibrated thermometer or thermocouple

-

Vacuum pump and vacuum gauge (manometer)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a small magnetic stir bar in the flask.

-

Sample Introduction: Charge the flask with 5-10 mL of this compound in a fume hood.

-

Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1 mmHg).

-

Heating: Begin stirring and gently heat the flask.

-

Observation: Observe the sample for the onset of boiling (steady stream of bubbles and refluxing condensate).

-

Measurement: Record the temperature from the thermometer and the pressure from the manometer once a stable equilibrium of boiling and condensation is achieved. This temperature is the boiling point at that specific pressure.

-

Shutdown: Turn off the heat, allow the system to cool completely, and then slowly vent the apparatus to atmospheric pressure before disassembly.

Protocol: Density Measurement

This protocol uses a digital density meter, following the principles of ASTM D4052.

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringes for sample injection

-

Thermostatic control for the measurement cell (e.g., Peltier)

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 25.0 °C).

-

Temperature Equilibration: Set the instrument's cell temperature to 25.0 °C and allow it to stabilize.

-

Sample Loading: Using a clean, dry syringe, slowly inject the isocyanate into the measurement cell, ensuring no air bubbles are introduced.

-

Measurement: Allow the sample to equilibrate to the cell temperature. The instrument will measure the oscillation period of the U-tube and automatically calculate and display the density.

-

Cleaning: Thoroughly clean the cell with an appropriate solvent (e.g., acetone) and dry it with a stream of air or nitrogen.

Protocol: Refractive Index Measurement

This protocol uses a standard Abbe refractometer.[16][17]

Objective: To measure the extent to which light is refracted when passing through the liquid.

Apparatus:

-

Abbe refractometer with a circulating water bath for temperature control

-

Monochromatic light source (typically a sodium lamp, 589 nm)

-

Disposable pipettes

Procedure:

-

Temperature Control: Set the circulating water bath to 20.0 °C and allow the refractometer prisms to equilibrate.

-

Calibration: Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n_D²⁰ = 1.3330).

-

Sample Application: Open the prisms and, using a disposable pipette, place 2-3 drops of the isocyanate onto the surface of the lower measuring prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Carefully clean the prism surfaces with a soft tissue moistened with a suitable solvent (e.g., isopropanol or acetone) immediately after the measurement.

Caption: Workflow for determining the physical properties of the isocyanate.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[3][6]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3][6]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, as is common with isocyanates.[3]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles or a face shield, nitrile or butyl rubber gloves, and a lab coat, is mandatory. An appropriate respirator (e.g., type ABEK filter) should be used for handling larger quantities or in case of ventilation failure.[3]

-

Spills: Spills should be absorbed with an inert material (e.g., vermiculite or sand) and treated with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the reactive isocyanate groups before disposal.

Conclusion

This compound is a valuable reagent with a distinct set of physical and chemical properties defined by its unique molecular structure. Its high reactivity, driven by the strong electron-withdrawing nature of its substituents, makes it a potent synthon for creating complex molecules in the pharmaceutical and materials sectors. A thorough understanding and careful application of the data and protocols presented in this guide are paramount for ensuring safe handling, achieving successful experimental outcomes, and advancing innovative research.

References

-

ASTM International. (2022). Standard Test Method for Boiling Point of Engine Coolants (ASTM D1120-22). Retrieved from [Link][13]

-

ASTM International. (2008). Standard Test Method for Boiling Point of Engine Coolants (ASTM D1120-08). Retrieved from [Link][18]

-

ASTM International. (2017). Standard Test Method for Boiling Point of Engine Coolants (ASTM D1120-17). Retrieved from [Link][19]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link][14]

-

Organisation for Economic Co-operation and Development. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][20]

-

Organisation for Economic Co-operation and Development. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][21]

-

LabsInUS. (n.d.). ASTM D1120 Standard Test Method for Boiling Point of Engine Coolants. Retrieved from [Link][22]

-

U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link][23]

-

LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link][24]

-

Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link][15]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link][16]

-

ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052-22). Retrieved from [Link]

-

Bou-Debbagh, S., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link][1]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link][25]

-

EEWorld. (2014). Abbe refractometer operation steps and usage. Retrieved from [Link][17]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link][26]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link][27]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link][28]

-

CUNY. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

Truman State University. (2009). Operating Instructions for Abbé Refractometers. Retrieved from [Link][29]

-

NBchao.Com. (n.d.). Abbe refractometer operation method and precautions. Retrieved from [Link][30]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. PubChem Compound Database. Retrieved from [Link][31]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Retrieved from [Link][12]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link][9]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link][32]

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Fluor-3-(trifluormethyl)phenylisocyanat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. store.astm.org [store.astm.org]

- 5. This compound | 139057-86-6 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Fluorophenyl isocyanate(1195-45-5) 13C NMR spectrum [chemicalbook.com]

- 8. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 13C NMR spectrum [chemicalbook.com]

- 9. colorado.edu [colorado.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. doxuchem.com [doxuchem.com]

- 12. researchgate.net [researchgate.net]

- 13. store.astm.org [store.astm.org]

- 14. laboratuar.com [laboratuar.com]

- 15. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. en.eeworld.com.cn [en.eeworld.com.cn]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. labsinus.com [labsinus.com]

- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 24. lcslaboratory.com [lcslaboratory.com]

- 25. knowledge.reagecon.com [knowledge.reagecon.com]

- 26. application.wiley-vch.de [application.wiley-vch.de]

- 27. hinotek.com [hinotek.com]

- 28. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 29. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 30. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 31. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. poliuretanos.net [poliuretanos.net]

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate molecular weight

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[1] this compound stands out as a pivotal reagent in this context. Its dual-functionalized aromatic ring, featuring both a fluorine and a trifluoromethyl substituent, combined with the highly reactive isocyanate group, makes it a versatile and powerful building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer expert insights into its properties, synthesis, reactivity, and applications. It is designed to equip researchers and drug development professionals with the technical understanding and practical knowledge required to effectively and safely utilize this compound in their research endeavors.

Physicochemical Properties and Structural Analysis

The utility of this compound stems directly from its distinct chemical properties. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the reactivity of the isocyanate moiety, making it a highly electrophilic and valuable synthon.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Weight | 205.11 g/mol | |

| Chemical Formula | C₈H₃F₄NO | |

| Linear Formula | FC₆H₃(CF₃)NCO | |

| CAS Number | 139057-86-6 | |

| Boiling Point | 48 °C @ 1 mmHg | |

| Density | 1.44 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.461 | |

| Flash Point | 80 °C (176 °F) - closed cup | |

| SMILES String | Fc1ccc(cc1C(F)(F)F)N=C=O | |

| InChI Key | OPPYFFRLKJUEOS-UHFFFAOYSA-N |

Structural Elucidation and Analytical Characterization

Verifying the identity and purity of this compound is critical before its use in any synthetic protocol. Standard analytical techniques provide a definitive fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of the three protons on the substituted phenyl ring.

-

¹⁹F NMR : This is a crucial technique for fluorinated compounds. The spectrum will display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR : The carbon spectrum will show signals for the aromatic carbons, the trifluoromethyl carbon, and the highly deshielded isocyanate carbon (N=C=O), typically appearing above δ 120 ppm.

-

-

Infrared (IR) Spectroscopy : The most prominent and diagnostic feature in the IR spectrum is a very strong, sharp absorption band in the region of 2250-2275 cm⁻¹. This band is characteristic of the asymmetric stretching vibration of the isocyanate (N=C=O) group. Additional bands corresponding to C-F and C=C aromatic stretching will also be present.[2]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing purity. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 205, along with characteristic fragmentation patterns resulting from the loss of CO, F, or CF₃ groups.[2]

Synthesis and Reaction Chemistry

Understanding the synthesis of this compound provides insight into potential impurities and handling considerations. The most common laboratory-scale synthesis involves the phosgenation of the corresponding aniline precursor.

Experimental Protocol: Synthesis from 4-Fluoro-3-(trifluoromethyl)aniline

This protocol describes a common method using triphosgene, a safer solid substitute for phosgene gas. The causality behind using triphosgene is its ability to generate phosgene in situ, minimizing the hazards associated with handling highly toxic gaseous reagents.

Step-by-Step Methodology:

-

Inert Atmosphere Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintaining an inert atmosphere is critical as isocyanates can react with moisture.

-

Reagent Preparation : In the flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

-

Aniline Addition : Separately, dissolve 4-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous toluene. Transfer this solution to the dropping funnel.

-

Controlled Reaction : Add the aniline solution dropwise to the stirred triphosgene solution at room temperature. The dropwise addition is crucial to control the exotherm and the in situ concentration of phosgene.

-

Reaction Progression : After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (watching for the disappearance of the N-H stretches of the starting aniline and the appearance of the N=C=O stretch of the product).

-

Workup and Isolation : Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., amine hydrochloride salts).

-

Purification : Carefully concentrate the filtrate under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield pure this compound.[3][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The isocyanate group (-N=C=O) is a powerful electrophile that readily reacts with nucleophiles. This reactivity is the foundation of its utility as a chemical building block. The primary reactions include:

-

Reaction with Alcohols : Forms carbamates (urethanes).

-

Reaction with Amines : Forms ureas.

-

Reaction with Water : Forms an unstable carbamic acid, which decarboxylates to yield the corresponding aniline. This highlights the importance of using anhydrous conditions during synthesis and handling.

Applications in Drug Discovery and Development

This compound is not just a laboratory curiosity; it is a validated intermediate in the synthesis of high-value pharmaceutical agents. The strategic placement of its functional groups provides medicinal chemists with a tool to fine-tune molecular properties.

Case Study: Synthesis of MCH Receptor-1 Antagonists

This reagent has been instrumental in the development of novel therapeutics. For example, it is a key building block in the synthesis of bicyclo[3.1.0]hexyl ureas, which have been investigated as potent and orally efficacious melanin-concentrating hormone (MCH) receptor-1 antagonists for the treatment of obesity. In this context, the isocyanate reacts with a complex amine to form the critical urea linkage that defines the pharmacophore.

The Role of Fluorine and CF₃ in Medicinal Chemistry

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism at that position, increasing the drug's half-life.

-

Enhanced Binding Affinity : The trifluoromethyl group is highly lipophilic and a strong electron-withdrawing group. It can participate in favorable interactions with protein targets, such as dipole-dipole or hydrophobic interactions, thereby enhancing binding affinity and potency.[5]

-

Modulation of pKa : The presence of these groups can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.

The use of this reagent is exemplified in the synthesis of multi-kinase inhibitors like Sorafenib, where the structurally related 4-chloro-3-(trifluoromethyl)phenyl isocyanate is used to form a key urea bond, demonstrating the power of this compound class in oncology drug development.[1][6]

Safety, Handling, and Storage

Given its reactivity and toxicity, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Profile

The compound is classified with multiple hazards. The table below summarizes its GHS classifications.

| Hazard Code | Description |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H335 | May cause respiratory irritation |

| (Source: Sigma-Aldrich) |

Protocol for Safe Handling and Storage

This self-validating protocol ensures that risks are minimized at each step.

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[7] Facilities should be equipped with an eyewash station and a safety shower.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Skin Protection : Wear nitrile or neoprene gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection : For operations with a higher risk of exposure (e.g., spills, distillation), use a full-face respirator with a combination filter suitable for organic vapors and isocyanates (e.g., type ABEK).

-

-

Storage : Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[7][8] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[8]

-

Spill Management : In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material like vermiculite or sand.[7] Place the contaminated material in a suitable, labeled container for disposal. Do not use water.

-

Waste Disposal : Dispose of waste in accordance with all local, state, and federal regulations. Isocyanate waste often requires neutralization before disposal.

Safe Handling Workflow Diagram

Caption: A logical workflow for the safe handling of reactive isocyanates.

Conclusion

This compound is a high-value reagent that serves as a critical link between fundamental fluorine chemistry and applied drug discovery. Its unique electronic and structural features enable the synthesis of novel compounds with potentially enhanced pharmacological profiles. By understanding its physicochemical properties, synthetic routes, reactivity, and handling requirements, researchers can confidently and safely leverage this powerful building block to drive innovation in medicine and materials science.

References

-

4-(Trifluoromethyl)phenyl isocyanate . PubChem, National Center for Biotechnology Information. [Link]

-

The Role of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate in Modern Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

-

Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Overview on PFAS analytical methods . Publications Office of the European Union. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . ResearchGate. [Link]

-

Analytical characterization of three trifluoromethyl-substituted methcathinone isomers . ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 139057-86-6 [chemicalbook.com]

- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.se [fishersci.se]

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structure determination of highly reactive and uniquely substituted chemical entities is a cornerstone of modern chemical research and drug development. 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate stands as a prototypical example of a valuable synthetic building block, whose utility is predicated on its precise molecular architecture. This guide provides a comprehensive, technically-grounded walkthrough of the multi-modal analytical strategy required for its complete structure elucidation. We move beyond a mere recitation of techniques, instead focusing on the causality behind experimental choices and the synergistic interplay between Mass Spectrometry, Infrared Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance Spectroscopy. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Chapter 1: The Analytical Imperative

This compound is a compound of significant interest due to the unique electronic properties conferred by its substituents. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups, combined with the highly reactive isocyanate moiety, makes it a versatile reagent in the synthesis of novel agrochemicals, materials, and pharmaceutical agents.[1][2][] However, the potential for isomeric impurities during synthesis necessitates a rigorous and orthogonal analytical approach to confirm the precise 1,2,4-trisubstitution pattern on the benzene ring.

Our analytical hypothesis begins with the putative structure derived from its synthesis. The core challenge lies in definitively confirming the relative positions of the fluoro, trifluoromethyl, and isocyanate groups. A multi-technique approach is not merely best practice; it is essential for unambiguous confirmation.

Chapter 2: Initial Verification via Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): Confirming the Elemental Composition

The first analytical checkpoint is to confirm the molecular weight and, by extension, the elemental formula (C₈H₃F₄NO). Electron Ionization (EI) is a suitable technique for this relatively small and volatile molecule.

-

Expected Observation: The molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) of approximately 205.11. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition against the theoretical exact mass.

-

Causality: The fragmentation pattern provides corroborating evidence. Aromatic isocyanates are known to undergo characteristic cleavages.[4][5] The loss of the -NCO group (a neutral loss of 42 Da) is a common fragmentation pathway, leading to a significant fragment ion. Further fragmentation of the aromatic ring can also be anticipated.[6][7]

Infrared (IR) Spectroscopy: Unambiguous Functional Group Identification

IR spectroscopy offers a rapid and definitive method for identifying the key isocyanate functional group.

-

Expected Observation: The defining characteristic of an isocyanate is an exceptionally strong and sharp absorption band resulting from the asymmetric stretching vibration of the -N=C=O group. This peak is typically found in a relatively clean region of the spectrum, between 2250 and 2275 cm⁻¹ .[8]

-

Causality: The intensity and unique position of this band make it a powerful diagnostic tool. Its presence provides immediate and unequivocal evidence that the isocyanation reaction was successful. Additional bands corresponding to C-F stretching (around 1100-1300 cm⁻¹) and aromatic C=C stretching (around 1400-1600 cm⁻¹) would also be expected.[9][10][11]

Chapter 3: The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are assembled. A comprehensive NMR analysis using ¹H, ¹³C, and ¹⁹F nuclei is required to definitively establish the substitution pattern.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The proton NMR spectrum provides the first direct insight into the substitution pattern of the aromatic ring.

-

Expected Observations: The 1,2,4-trisubstituted ring will give rise to three distinct aromatic proton signals. By analyzing their chemical shifts, multiplicities (splitting patterns), and coupling constants, we can deduce their relative positions.

-

The proton ortho to the fluorine atom will be split by the fluorine, resulting in a doublet of doublets.

-

The proton between the fluorine and the isocyanate group will also exhibit complex splitting.

-

The proton ortho to the trifluoromethyl group will likely appear as a doublet.

-

-

Causality: The strong electronegativity of the fluorine and trifluoromethyl groups will deshield the adjacent protons, shifting their signals downfield. The spin-spin coupling between protons and between protons and the ¹⁹F nucleus provides through-bond connectivity information that is crucial for assignment.

¹⁹F NMR Spectroscopy: A Direct View of the Fluorine Substituents

¹⁹F NMR is a highly sensitive technique that is essential for analyzing fluorinated compounds.[12]

-

Expected Observations: Two distinct signals are expected:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift for aryl-CF₃ groups typically appears in the range of -60 to -65 ppm relative to CFCl₃.[13]

-

A multiplet for the single fluorine atom attached directly to the aromatic ring.

-

-

Causality: The number of signals confirms the presence of two different fluorine environments. The integration ratio (3:1) would further validate the assignments. The chemical shift of the CF₃ group is highly indicative of its electronic environment.[14][15][16]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

-

Expected Observations: Eight distinct carbon signals are expected:

-

Six signals for the aromatic carbons. The carbons directly bonded to fluorine and the trifluoromethyl group will exhibit large one-bond coupling constants (¹JCF), which is a key diagnostic feature.[17]

-

One signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

-

One signal for the isocyanate carbon (-NCO), typically found in the 120-130 ppm range.

-

-

Causality: The combination of chemical shifts and C-F coupling patterns provides a robust dataset for assigning each carbon in the aromatic ring, confirming the positions of the substituents relative to the carbon skeleton.

The Integrated Analytical Workflow

The power of this multi-technique approach lies in the integration of all data points to build an unassailable structural proof. The workflow is designed to be sequential and self-validating.

Caption: Integrated workflow for structure elucidation.

Chapter 4: Data Summary & Interpretation

The following tables summarize the expected quantitative data from the NMR analysis, which collectively provide the definitive proof of structure.

Table 1: Expected ¹H and ¹⁹F NMR Data

| Nucleus | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H ortho to -NCO | ~7.5 - 7.7 | d | JHH ≈ 8-9 |

| ¹H | H ortho to -F | ~7.3 - 7.5 | dd | JHH ≈ 8-9, JHF ≈ 4-5 |

| ¹H | H ortho to -CF₃ | ~7.6 - 7.8 | d | JHH ≈ 2-3 |

| ¹⁹F | Ar-F | ~-110 to -120 | m | - |

| ¹⁹F | Ar-CF ₃ | ~-62 to -64 | s | - |

Table 2: Expected ¹³C NMR Data

| Assignment | Expected δ (ppm) | Multiplicity (due to F) | Coupling Constants (Hz) |

| C -NCO | ~135 - 140 | d | ²JCF ≈ 3-5 |

| C -F | ~155 - 160 | d | ¹JCF ≈ 240-250 |

| C -CF₃ | ~125 - 130 | q | ²JCF ≈ 30-35 |

| Ar-C H | ~115 - 135 | m | Various JCF and JCCF |

| Ar-C F₃ | ~120 - 125 | q | ¹JCF ≈ 270-275 |

| NC O | ~125 - 130 | t | ³JCF ≈ 3-4 |

Chapter 5: Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are standard operating procedures for the acquisition of the data described.

Safety Precautions

Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators.[18][19] All handling must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber), is mandatory.[20][21] An emergency eyewash and shower must be accessible.

NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[22]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.[13][23]

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Reference the spectrum to the residual solvent signal or internal standard (e.g., TMS at 0.00 ppm).

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire data with a standard proton-decoupled pulse sequence. Use an external reference standard like CFCl₃ (0.00 ppm).

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical chemistry workflow. By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR, we move from a hypothesis to a confirmed molecular structure with an exceptionally high degree of confidence. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of chemical building blocks used in research and development.

References

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia website. [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from hseo.ust.hk. [Link]

-

University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from nmr.nd.edu. [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from lakeland.com. [Link]

-

California Department of Public Health. (2014). Isocyanates: Working Safely. Retrieved from cdph.ca.gov. [Link]

-

Wiley Online Library. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Retrieved from onlinelibrary.wiley.com. [Link]

-

Nano-Tox. (2016). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from nanTox.com. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from en.wikipedia.org. [Link]

-

Canada.ca. (2022). Isocyanates: Control measures guideline. Retrieved from canada.ca. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from aicnmr.com. [Link]

-

Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from chemscape.com. [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from ggc-web.ggc.edu. [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from r-nmr.eu. [Link]

-

Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Retrieved from semanticscholar.org. [Link]

-

ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from researchgate.net. [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from researchgate.net. [Link]

-

PubMed Central. (n.d.). Mass Spectrometry of Polyurethanes. Retrieved from ncbi.nlm.nih.gov. [Link]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from spectrabase.com. [Link]

-

PubMed. (2008). Theory analysis of mass spectra of long-chain isocyanates. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Retrieved from researchgate.net. [Link]

-

American Chemical Society. (n.d.). Supporting Information. Retrieved from pubs.acs.org. [Link]

-

ResearchGate. (n.d.). Theory analysis of mass spectra of long-chain isocyanates. Retrieved from researchgate.net. [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene. Retrieved from spectrabase.com. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from chem.libretexts.org. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from www2.chemistry.msu.edu. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from researchgate.net. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from chemistry.niu.edu. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from en.wikipedia.org. [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from youtube.com. [Link]

Sources

- 1. This compound 97 139057-86-6 [sigmaaldrich.com]

- 2. This compound | 139057-86-6 [chemicalbook.com]

- 4. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 20. lakeland.com [lakeland.com]

- 21. Control measures guide - Canada.ca [canada.ca]

- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 23. commons.ggc.edu [commons.ggc.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, a key building block in pharmaceutical and agrochemical research. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide leverages established NMR principles and spectral data from closely related structural analogs to present a robust and detailed prediction of the spectrum. We will delve into the theoretical underpinnings of chemical shifts and coupling constants influenced by the unique electronic environment created by the fluorine, trifluoromethyl, and isocyanate substituents. Furthermore, this guide outlines a detailed, field-proven protocol for the acquisition of a high-quality ¹H NMR spectrum for this and similar fluorinated aromatic compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction: The Structural Significance of this compound

This compound is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. The interplay of its three distinct functional groups—the highly reactive isocyanate, the strongly electron-withdrawing trifluoromethyl group, and the electronegative fluorine atom—creates a unique electronic and steric environment. This makes it a valuable synthon for introducing a fluorinated phenyl moiety into a wide range of molecular scaffolds. Accurate structural characterization is paramount, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. Understanding the nuances of its ¹H NMR spectrum is crucial for reaction monitoring, purity assessment, and confirmation of its incorporation into larger, more complex molecules.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The aromatic region of the ¹H NMR spectrum of this compound is predicted to exhibit a complex and informative pattern arising from the three non-equivalent aromatic protons. The prediction is based on the analysis of substituent effects and data from analogous compounds such as 1-fluoro-2-(trifluoromethyl)benzene and 4-fluoro-3-(trifluoromethyl)aniline.

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts (δ) and Multiplicities:

The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the substituents. The trifluoromethyl (-CF₃) and isocyanate (-NCO) groups are strongly electron-withdrawing, leading to a general deshielding of the aromatic protons and a downfield shift in the spectrum. The fluorine atom, while electronegative, can also exhibit some π-donating effects, though its inductive withdrawal is dominant in this context.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H₆ | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H₆-H₅) ≈ 8.5 Hz, ⁴J(H₆-F) ≈ 4.5 Hz |

| H₅ | ~7.3 - 7.5 | Triplet of doublets (td) or multiplet (m) | ³J(H₅-H₆) ≈ 8.5 Hz, ³J(H₅-F) ≈ 8-10 Hz, ⁴J(H₅-H₂) ≈ 2-3 Hz |

| H₂ | ~7.2 - 7.4 | Doublet of quartets (dq) or multiplet (m) | ⁴J(H₂-F) ≈ 2-3 Hz, ⁵J(H₂-CF₃) ≈ 1-2 Hz |

Justification of Predictions:

-

H₆: This proton is ortho to the electron-withdrawing isocyanate group, which will cause a significant downfield shift. It will be split by the adjacent proton H₅ (ortho coupling, ³J) and by the fluorine atom four bonds away (meta H-F coupling, ⁴J), resulting in a doublet of doublets.

-

H₅: This proton is situated between H₆ and the fluorine atom. It will experience ortho coupling with H₆ (³J) and a larger ortho H-F coupling (³J). Further smaller coupling to H₂ (meta coupling, ⁴J) might also be observed, potentially leading to a triplet of doublets or a more complex multiplet.

-

H₂: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, leading to a downfield shift. It will exhibit a small meta coupling to the fluorine atom (⁴J) and a long-range coupling to the three fluorine atoms of the trifluoromethyl group (⁵J), resulting in a doublet of quartets or a complex multiplet.

Visualizing the Coupling Interactions:

Caption: Predicted spin-spin coupling pathways in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which is unlikely to overlap with the aromatic signals of the analyte. For compounds with limited solubility, acetone-d₆ or dimethyl sulfoxide-d₆ can be considered.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference (δ = 0.00 ppm).

3.2. NMR Spectrometer Setup and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary for instruments of different field strengths.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for complex aromatic systems. |

| Pulse Program | zg30 or equivalent | A standard 30-degree pulse sequence for quantitative measurements. |

| Acquisition Time (AQ) | 2-4 seconds | Ensures good resolution of signals and coupling constants. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, important for accurate integration. |

| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 16 ppm | Covers the full range of expected proton chemical shifts. |

| Receiver Gain (RG) | Auto-adjust | Optimizes the signal intensity without causing ADC overflow. |

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the aromatic signals to confirm the presence of three protons in the expected ratios.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz (Hz).

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for acquiring and analyzing the ¹H NMR spectrum.

Troubleshooting and Advanced Analysis

-

Broad Signals: Broadening of the aromatic signals could be due to sample viscosity, the presence of paramagnetic impurities, or chemical exchange. Ensure the sample is fully dissolved and consider filtering if particulates are present.

-

Second-Order Effects: If the chemical shift difference between two coupled protons is not significantly larger than their coupling constant, second-order effects (e.g., "roofing") can be observed. This is a possibility for the signals of H₅ and H₆. Analysis at a higher field strength (e.g., 600 MHz) can often simplify these patterns.

-

¹⁹F Decoupling: To simplify the ¹H spectrum and confirm H-F couplings, a ¹H{¹⁹F} decoupling experiment can be performed. In this experiment, the fluorine nucleus is irradiated, causing the H-F couplings to collapse, and the proton signals will appear as simpler multiplets (e.g., the doublet of doublets for H₆ would collapse to a doublet).

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By leveraging data from analogous structures and applying fundamental NMR principles, a detailed prediction of the spectrum has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality data, ensuring confidence in structural assignments. This guide serves as a valuable resource for scientists working with this important chemical intermediate, enabling its accurate and efficient characterization.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices for acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate. This compound, featuring a highly reactive isocyanate group and two distinct fluorine environments, presents a unique and instructive case for NMR analysis in modern synthetic and medicinal chemistry.

Introduction: The Structural Significance of this compound

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. The presence of the fluorine atom and the trifluoromethyl (CF₃) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery. The isocyanate group provides a reactive handle for derivatization, allowing for its incorporation into ureas, carbamates, and other functionalities.

A precise and unambiguous structural characterization is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose. However, the presence of fluorine introduces complexities, namely carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets. A thorough understanding of these interactions is essential for accurate spectral assignment. This guide will delve into the theoretical underpinnings of the ¹³C NMR spectrum of this molecule, provide a detailed experimental protocol, and offer a systematic approach to its interpretation.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by two primary factors: the chemical shift (δ) of each carbon atom and the spin-spin coupling (J) between the ¹³C nuclei and the attached ¹⁹F nuclei.

Chemical Shifts (δ)

The chemical shifts are influenced by the electron-withdrawing effects of the isocyanate, fluorine, and trifluoromethyl groups. The aromatic region will contain six distinct signals, and there will be separate signals for the isocyanate carbon and the trifluoromethyl carbon.

-

Isocyanate Carbon (-N=C=O): This carbon typically appears in the range of δ 120-135 ppm. Its exact position is sensitive to the electronic nature of the aromatic ring.

-

Aromatic Carbons (C1-C6): These carbons will resonate in the typical aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine (C4) will be significantly downfield due to the large deshielding effect of the fluorine atom. The carbons ortho and para to the electron-withdrawing substituents will also experience notable shifts.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is highly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift is typically found in the aromatic region, around δ 120-130 ppm.[1][2]

Carbon-Fluorine Coupling (ⁿJCF)

The presence of two different fluorine-containing substituents results in a complex pattern of C-F couplings. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.[3][4]

-

One-bond coupling (¹JCF): This is the largest coupling and is observed for carbons directly bonded to fluorine. The ¹JCF for the C-F bond is typically in the range of 240-320 Hz, resulting in a large doublet for C4.[5] The ¹JCF for the CF₃ group is also very large, approximately 272 Hz, leading to a quartet for the CF₃ carbon.[2]

-

Two-bond coupling (²JCF): This coupling occurs between a fluorine atom and a carbon two bonds away. For aromatic systems, ²JCF values are typically in the range of 15-30 Hz. C3 and C5 will show coupling to the fluorine at C4. The aromatic carbons adjacent to the CF₃ group will also exhibit two-bond coupling to the fluorine atoms of the CF₃ group.

-

Three-bond coupling (³JCF): This coupling is generally smaller than ²JCF, typically in the range of 5-10 Hz. C2 and C6 will show three-bond coupling to the fluorine at C4.

-

Long-range coupling (⁴JCF and beyond): These couplings are often observed in aromatic systems, though they are typically smaller (0-3 Hz) and may not always be resolved.[1][6]

The interplay of these couplings will result in most of the aromatic carbon signals appearing as complex multiplets (e.g., doublet of quartets, doublet of doublets).

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The reactive nature of the isocyanate group necessitates careful sample preparation and handling to prevent degradation.

Materials and Reagents

-

This compound

-

Deuterated chloroform (CDCl₃), anhydrous, in a sealed ampoule or bottle

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and bulb

-

Small vial for dissolving the sample

-

Inert atmosphere (e.g., nitrogen or argon) is recommended

Step-by-Step Sample Preparation

-

Drying of Glassware: Ensure the NMR tube, vial, and pipette are scrupulously dry to prevent reaction of the isocyanate with water. This can be achieved by oven-drying the glassware and allowing it to cool in a desiccator.

-

Sample Dissolution: In a clean, dry vial, weigh approximately 50-100 mg of this compound.[7] Under an inert atmosphere if possible, add approximately 0.6-0.7 mL of anhydrous CDCl₃.[7][8][9] Gently swirl the vial to dissolve the compound completely. Using a vial for initial dissolution is preferable to adding the solid directly to the NMR tube, as it ensures complete dissolution and allows for visual inspection for any suspended particles.[7][9]

-

Filtration and Transfer: If any solid particles are present, filter the solution into the NMR tube through a small plug of glass wool or a specialized filter pipette to avoid line broadening in the spectrum.[8][10]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and sample degradation. Label the tube clearly.